molecular formula C20H21NO B2449165 2-Methyl-1-phenyl-5-(4-propoxyphenyl)pyrrole CAS No. 1260767-84-7

2-Methyl-1-phenyl-5-(4-propoxyphenyl)pyrrole

Cat. No.: B2449165
CAS No.: 1260767-84-7
M. Wt: 291.394
InChI Key: BNIACRVWDWTHPP-UHFFFAOYSA-N
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Description

2-Methyl-1-phenyl-5-(4-propoxyphenyl)pyrrole is a heterocyclic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This specific compound is characterized by the presence of a methyl group at the second position, a phenyl group at the first position, and a 4-propoxyphenyl group at the fifth position of the pyrrole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-phenyl-5-(4-propoxyphenyl)pyrrole can be achieved through several synthetic routes. One common method involves the condensation of a substituted amine with a carboxylic acid derivative, followed by cyclization. For example, the reaction of 2-azido-1,3-diphenylprop-2-en-1-one with pentane-2,4-dione, catalyzed by indium trichloride in water, results in the formation of the desired pyrrole derivative .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as indium trichloride, and specific solvents, like methanol, under reflux conditions, are common in industrial settings to facilitate the cyclization process and obtain the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-phenyl-5-(4-propoxyphenyl)pyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as pyrrolidines.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction can produce pyrrolidines. Substitution reactions can introduce various functional groups into the pyrrole ring, leading to a wide range of derivatives .

Scientific Research Applications

2-Methyl-1-phenyl-5-(4-propoxyphenyl)pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1-phenyl-5-(4-propoxyphenyl)pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-phenyl-5-(4-propoxyphenyl)pyrrole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

2-methyl-1-phenyl-5-(4-propoxyphenyl)pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c1-3-15-22-19-12-10-17(11-13-19)20-14-9-16(2)21(20)18-7-5-4-6-8-18/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIACRVWDWTHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CC=C(N2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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